3-Bromo-5-cyclopropyl-1,2,4-oxadiazole
Overview
Description
3-Bromo-5-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that contains a five-membered ring with one oxygen and two nitrogen atoms.
Scientific Research Applications
3-Bromo-5-cyclopropyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .
Future Directions
1,3,4-Oxadiazoles, including 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole, have potential for further development in various scientific areas such as pharmaceutical industry, drug discovery, scintillating materials, and dyestuff industry . They have shown promising results in medicinal chemistry programs, including investigations into their activity as anticancer, antimicrobial, and antiviral agents .
Preparation Methods
The synthesis of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylcarboxylic acid hydrazide with bromine in the presence of a base, leading to the formation of the desired oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-Bromo-5-cyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different oxidation states, which may be useful in various applications.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-Bromo-5-cyclopropyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
- 3-Bromo-5-methyl-1,2,4-oxadiazole
- 3-Bromo-5-phenyl-1,2,4-oxadiazole
- 3-Bromo-5-propyl-1,2,4-oxadiazole
These compounds share the oxadiazole ring but differ in the substituents attached to the ring. The unique cyclopropyl group in this compound imparts distinct properties, making it suitable for specific applications .
Properties
IUPAC Name |
3-bromo-5-cyclopropyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWIAZWIYKVAIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301282353 | |
Record name | 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301282353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121562-08-1 | |
Record name | 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121562-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-cyclopropyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301282353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-cyclopropyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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